Cas no 1980035-50-4 (2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate)

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate 化学的及び物理的性質
名前と識別子
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- 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate
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- MDL: MFCD28334336
- インチ: 1S/C10H6F14O3/c11-3(12)1-26-5(25)27-2-6(15,16)8(19,20)10(23,24)9(21,22)7(17,18)4(13)14/h3-4H,1-2H2
- InChIKey: WXCGQNATSPTOPF-UHFFFAOYSA-N
- SMILES: C(OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F)(=O)OCC(F)F
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC450343-25g |
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate |
1980035-50-4 | 25g |
£1050.00 | 2023-09-02 | ||
Cooke Chemical | LN9149658-25g |
2,2-Difluoroethyl(2,2,3,3,4,4,5,5,6,6,7 |
1980035-50-4 | 7-dodecafluoroheptyl)carbonate | 25g |
RMB 10052.00 | 2025-02-20 |
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonateに関する追加情報
Research Briefing on 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate (CAS: 1980035-50-4): Recent Advances and Applications
In recent years, the compound 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate (CAS: 1980035-50-4) has garnered significant attention in the chemical, biological, and pharmaceutical research communities. This fluorinated carbonate derivative exhibits unique physicochemical properties, making it a promising candidate for various applications, including drug delivery systems, biomedical imaging, and advanced material synthesis. This briefing synthesizes the latest research findings and explores the potential of this compound in cutting-edge applications.
The molecular structure of 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate features a perfluorinated alkyl chain coupled with a difluoroethyl carbonate moiety. This combination imparts exceptional stability, lipophilicity, and resistance to enzymatic degradation, which are critical for its utility in pharmaceutical formulations. Recent studies have highlighted its role as a novel excipient or carrier for hydrophobic drugs, enhancing bioavailability and targeted delivery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential in improving the solubility and stability of anticancer agents. Researchers demonstrated that formulations incorporating 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate significantly enhanced the pharmacokinetic profiles of poorly water-soluble drugs, reducing systemic toxicity while maintaining therapeutic efficacy. These findings underscore its value in oncology drug development.
Beyond pharmaceuticals, this compound has shown promise in material science. Its fluorinated structure contributes to low surface energy and high thermal stability, making it suitable for coatings and membranes. A recent ACS Applied Materials & Interfaces publication reported its use in creating anti-fouling surfaces for medical devices, reducing bacterial adhesion and biofilm formation. Such applications could revolutionize implantable devices and surgical tools.
Despite its potential, challenges remain in large-scale synthesis and regulatory approval. Current methods for producing 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate involve multi-step reactions with stringent purity requirements. Ongoing research aims to optimize synthetic pathways and evaluate its safety profile in preclinical models. Collaborative efforts between academia and industry are essential to translate these discoveries into practical solutions.
In conclusion, 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate (CAS: 1980035-50-4) represents a versatile and innovative compound with broad applications in medicine and materials. Continued research will likely uncover new functionalities and solidify its role in advancing chemical and biological sciences. Stakeholders are encouraged to monitor developments in this rapidly evolving field.
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